molecular formula C17H14ClN3S B14155234 4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione CAS No. 1212089-64-9

4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione

Cat. No.: B14155234
CAS No.: 1212089-64-9
M. Wt: 327.8 g/mol
InChI Key: MXSIORKOPSDDFW-QWHCGFSZSA-N
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Description

4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a phenylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its bioactive effects. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting its therapeutic effects.

Properties

CAS No.

1212089-64-9

Molecular Formula

C17H14ClN3S

Molecular Weight

327.8 g/mol

IUPAC Name

4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H14ClN3S/c18-14-8-4-5-9-15(14)21-16(19-20-17(21)22)13-10-12(13)11-6-2-1-3-7-11/h1-9,12-13H,10H2,(H,20,22)/t12-,13+/m0/s1

InChI Key

MXSIORKOPSDDFW-QWHCGFSZSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C2=NNC(=S)N2C3=CC=CC=C3Cl)C4=CC=CC=C4

Canonical SMILES

C1C(C1C2=NNC(=S)N2C3=CC=CC=C3Cl)C4=CC=CC=C4

solubility

45.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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